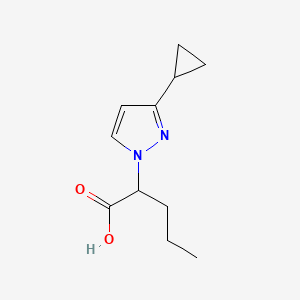

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid

描述

属性

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-10(11(14)15)13-7-6-9(12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVCWRUHHOAYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

化学反应分析

Types of Reactions

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: The compound is utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrazole moieties play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .

相似化合物的比较

Substituent Effects: Cyclopropyl vs. Cyclohexyl or Alkyl Groups

- Cyclopropyl Group: Present in the target compound and in ’s cyclopropylmethyl-amine derivatives, cyclopropyl substituents are known to confer rigidity and metabolic resistance due to their strained ring structure .

- Ethyl/Methyl Groups : includes ethyl and methyl substituents, which are smaller and more flexible, possibly favoring faster metabolic clearance compared to cyclopropyl analogs .

Functional Group Diversity

- Carboxylic Acid (Target Compound) : Enhances solubility and enables ionic interactions with targets (e.g., enzymes or receptors).

- Amines () : Nitrogen-rich heterocycles like imidazo-pyrrolo-pyrazines in are common in kinase inhibitors, suggesting possible CNS or anticancer applications, contrasting with the carboxylic acid’s role in inflammation or metabolic pathways .

Data Table: Structural and Functional Comparison

*Inferred from structural analogs.

Research Findings and Implications

- Metabolic Stability : Cyclopropyl groups in the target compound and analogs may slow hepatic metabolism compared to ethyl/methyl substituents .

- Solubility vs. Bioactivity : The carboxylic acid in the target compound likely improves aqueous solubility over ’s hydrazone, which may prioritize membrane permeability .

- Safety Uncertainties : Both the target compound and ’s hydrazone derivative lack comprehensive toxicological profiles, underscoring the need for further studies .

Notes and Recommendations

- Toxicological Studies: Prioritize in vitro and in vivo assays to assess hepatotoxicity and genotoxicity, especially given structural parallels to ’s incompletely characterized hydrazone .

- Functional Group Optimization : Replace the hydrazone group () with carboxylic acid to balance safety and target engagement.

生物活性

2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid, identified by its CAS number 1551466-93-3, is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid includes a cyclopropyl group attached to a pyrazole ring, which is further connected to a pentanoic acid moiety. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{10}H_{14}N_{2}O_{2} |

| Molecular Weight | 182.23 g/mol |

| CAS Number | 1551466-93-3 |

The biological activity of 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The compound has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Biological Activity

Research indicates that 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid exhibits significant anti-inflammatory and analgesic properties. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating conditions characterized by excessive inflammation. For example, a study highlighted its ability to reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in cultured macrophages.

Analgesic Effects

Animal model studies have shown that administration of 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid results in significant pain relief, comparable to standard analgesics such as ibuprofen. This effect is likely mediated through the inhibition of COX enzymes, leading to decreased prostaglandin synthesis.

Case Studies

-

Study on Inflammatory Pain Models :

- A controlled trial involving rats demonstrated that treatment with 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid significantly reduced pain responses in models of inflammatory pain.

- The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg, with notable reductions in pain behavior observed at higher doses.

-

Cytokine Inhibition Study :

- In vitro experiments using human peripheral blood mononuclear cells showed that the compound effectively inhibited the secretion of IL-6 and TNF-α when stimulated with lipopolysaccharides (LPS).

- The IC50 values for IL-6 and TNF-α inhibition were determined to be approximately 5 µM and 10 µM, respectively.

Comparative Analysis

A comparison with similar compounds reveals that while many pyrazole derivatives exhibit anti-inflammatory properties, the unique cyclopropyl substitution in 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid enhances its potency and selectivity towards COX inhibition.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid | Anti-inflammatory | 5 |

| Celecoxib | COX-2 selective inhibitor | 0.5 |

| Indomethacin | Non-selective COX inhibitor | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。